molecular formula C10H10N2O2 B1586184 2-(2-Aminoethyl)isoindoline-1,3-dione CAS No. 71824-24-3

2-(2-Aminoethyl)isoindoline-1,3-dione

Cat. No.: B1586184
CAS No.: 71824-24-3
M. Wt: 190.2 g/mol
InChI Key: FISUQCYYLJGIIU-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

2-(2-Aminoethyl)isoindoline-1,3-dione and its derivatives have been studied for their antimicrobial properties. A study by Sabastiyan and Suvaikin (2012) explored the synthesis of 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes, revealing significant antimicrobial activity comparable to standard drugs (Sabastiyan & Suvaikin, 2012).

Green Catalytic Systems

The substance has been incorporated into eco-friendly catalytic systems. Journal et al. (2019) reported the synthesis of isoindoline-1,3-dione derivatives using a water extract of onion peel ash, highlighting the method's avoidance of harmful reagents and its contribution to bio-waste management (Journal et al., 2019).

Nanoparticle Functionalization

2-Aminoisoindoline-1,3-dione functionalized nanoparticles have been developed for the synthesis of 4H-pyran derivatives. Shabani et al. (2021) described a method involving magnetic nanoparticles, providing environmental benefits and efficiency in the process (Shabani et al., 2021).

Anti-Inflammatory Properties

Research by Al-Husseini et al. (2022) focused on the synthesis of isoindoline-1,3-dione derivatives as inhibitors of cyclooxygenase enzymes, revealing their potential as anti-inflammatory agents (Al-Husseini et al., 2022).

Crystal Structure Analysis

The crystal structure of various isoindoline-1,3-dione derivatives has been a subject of study. Duru et al. (2018) synthesized and characterized 2-(4-ethoxyphenyl)isoindoline-1,3-dione, providing insights into its molecular structure (Duru et al., 2018).

Synthesis and Bioactivity Studies

The synthesis and evaluation of this compound derivatives for various bioactivities, such as antibacterial, antifungal, and anticancer properties, have been a significant area of research. Studies by Kumar et al. (2016) and Rani et al. (2019) have contributed to this field, offering insights into the potential therapeutic applications of these compounds (Kumar et al., 2016); (Rani et al., 2019).

Properties

IUPAC Name

2-(2-aminoethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISUQCYYLJGIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361567
Record name 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71824-24-3
Record name 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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